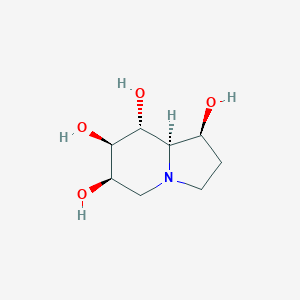

6-epi-Castanospermine

Beschreibung

Molecular Mechanisms of Glycosidase Inhibition

6-epi-Castanospermine, an epimer of castanospermine (B190763), is an indolizidine alkaloid that demonstrates potent inhibitory effects on specific glycosidases. nih.gov Its inhibitory action is rooted in its structural similarity to monosaccharides, allowing it to interact with the active sites of these enzymes.

Research has shown that this compound acts as a competitive inhibitor for certain glycosidases. For instance, its inhibition of amyloglucosidase (an exo-1,4-alpha-glucosidase) was found to be competitive in nature. nih.gov This mode of inhibition implies that this compound directly competes with the natural substrate for binding to the enzyme's active site. The inhibitor's structural resemblance to the sugar moiety of the substrate allows it to occupy the active site, thereby preventing the substrate from binding and catalysis from occurring. The potency of this competitive inhibition can be influenced by factors such as pH, with studies indicating that the inhibition of amyloglucosidase by this compound is more effective at higher pH values. nih.gov

In contrast to its potent effect on some α-glucosidases, this compound is a weak inhibitor of β-galactosidase and does not inhibit β-glucosidase and α-mannosidase. nih.gov This highlights the stereospecificity of its inhibitory activity. While it is an analog of mannose, its inhibitory profile does not strictly align with this structural similarity, indicating that subtle changes in stereochemistry can lead to significant shifts in biological activity. nih.gov

| Enzyme Inhibited by this compound | Type of Inhibition |

| Amyloglucosidase (exo-1,4-alpha-glucosidase) | Competitive |

| β-Galactosidase | Weak Inhibition |

| β-Glucosidase | No Inhibition |

| α-Mannosidase | No Inhibition |

Glycosidase inhibitors often function by mimicking the structure of the transition state of the glycosidic bond cleavage reaction. nih.govrsc.org During this reaction, the sugar ring adopts a transient, high-energy conformation, often resembling an oxocarbenium ion with a flattened half-chair or boat conformation. nih.gov Iminosugars like this compound, with their nitrogen atom in the ring, can become protonated at physiological pH. This positive charge on the nitrogen atom mimics the developing positive charge on the anomeric carbon and the ring oxygen in the oxocarbenium-ion-like transition state. This ability to mimic the charge and, to some extent, the geometry of the transition state allows these inhibitors to bind to the enzyme's active site with high affinity, often orders of magnitude tighter than the natural substrate. nih.govrsc.org The remarkable catalytic proficiency of glycosidases stems from their ability to bind the transition state with extraordinary affinity, with estimated dissociation constants in the femtomolar range. nih.govrsc.org By mimicking this transition state, inhibitors like this compound can effectively "hijack" this binding energy, leading to potent inhibition.

Modulation of Glycoprotein (B1211001) Processing Pathways

The inhibitory effects of this compound extend to the complex cellular machinery responsible for the post-translational modification of proteins, specifically N-linked glycosylation.

N-linked glycosylation is a critical process for the proper folding, stability, and function of many proteins. This process involves the sequential trimming of a precursor oligosaccharide (Glc3Man9GlcNAc2) attached to asparagine residues of nascent polypeptide chains in the endoplasmic reticulum (ER). This trimming is carried out by specific glycosidases, namely glucosidase I and glucosidase II.

While its parent compound, castanospermine, is a potent inhibitor of both glucosidase I and II, this compound exhibits a significantly different inhibitory profile. nih.gov It is a very poor inhibitor of the mung bean processing enzymes, glucosidase I and II. nih.gov This stark difference in activity, despite the subtle stereochemical difference between the two compounds, underscores the high specificity of the enzymes involved in glycoprotein processing. The orientation of the hydroxyl groups on the indolizidine ring is critical for effective binding to the active sites of these glucosidases.

The inhibition of ER glucosidases by compounds like castanospermine has profound effects on protein folding and trafficking. By preventing the trimming of glucose residues from the N-linked oligosaccharides, these inhibitors disrupt the calnexin (B1179193)/calreticulin cycle, a crucial quality control mechanism in the ER. This cycle relies on the recognition of monoglucosylated glycans by the lectin chaperones calnexin and calreticulin, which assist in the proper folding of glycoproteins.

Given that this compound is a poor inhibitor of glucosidases I and II, its direct impact on the calnexin/calreticulin cycle and, consequently, on protein folding and trafficking is expected to be minimal compared to castanospermine. nih.gov This differential activity highlights the structure-activity relationship, where a minor change in the stereochemistry at a single carbon atom can dramatically alter the biological effect of the molecule on complex cellular pathways.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,6R,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5+,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVVGAQPNNXQDW-SLBCVNJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC(C(C(C2C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C[C@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147977 | |

| Record name | 6-Epicastanospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107244-34-8 | |

| Record name | 6-Epicastanospermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107244348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Epicastanospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation of 6 Epi Castanospermine

Botanical Sources and Distribution

The primary and most well-documented natural source of 6-epi-castanospermine is the Australian tree, Castanospermum australe, commonly known as the Moreton Bay Chestnut or Black Bean. nih.govresearchgate.net This leguminous plant, belonging to the Fabaceae family, is native to the east coast of Australia. nih.govnaturalproducts.net The seeds of C. australe are particularly rich in a variety of polyhydroxylated indolizidine alkaloids, with this compound being a significant, albeit minor, constituent compared to its stereoisomer, castanospermine (B190763). nih.govhebmu.edu.cn

The discovery of this compound was the result of further investigation into the chemical composition of C. australe seeds following the initial isolation of castanospermine. nih.govhebmu.edu.cn Research has shown that the seeds contain a complex mixture of these alkaloids, which are believed to serve as a defense mechanism for the plant. hebmu.edu.cnumt.edu.my The co-occurrence of several stereoisomers within the same plant underscores the intricate biosynthetic pathways at play. nih.govacs.org

In addition to this compound and castanospermine, other related alkaloids have been isolated from C. australe, highlighting its significance as a rich source of bioactive natural products. hebmu.edu.cnnih.gov

Table 1: Alkaloids Identified in Castanospermum australe

| Alkaloid Name | Compound Class | Reference |

| Castanospermine | Tetrahydroxyindolizidine | researchgate.netnih.gov |

| This compound | Tetrahydroxyindolizidine | nih.govnih.gov |

| 7-deoxy-6-epi-Castanospermine | Trihydroxyindolizidine | nih.govacs.org |

| Australine | Tetrahydroxypyrrolizidine | hebmu.edu.cnnih.gov |

While Castanospermum australe is the definitive source of this compound, the broader class of polyhydroxy alkaloids to which it belongs is distributed across various plant families. umt.edu.myumt.edu.my These related compounds, sharing structural similarities, have been isolated from diverse botanical sources. However, to date, this compound itself has not been reported from other plant species.

The distribution of these related alkaloids is taxonomically widespread, with significant occurrences in the families Fabaceae, Convolvulaceae, Solanaceae, and Moraceae. umt.edu.myumt.edu.my For instance, swainsonine, a trihydroxyindolizidine alkaloid, is found in plants of the genera Swainsona, Astragalus, and Oxytropis. acs.org Calystegines, which are nor-tropane alkaloids, have been isolated from plants in the Convolvulaceae and Solanaceae families. umt.edu.myumt.edu.my The discovery of these compounds in various, often unrelated, plant species suggests that the capacity to synthesize polyhydroxy alkaloids may be more common in the plant kingdom than initially thought. semanticscholar.org

Table 2: Botanical Sources of Related Polyhydroxy Alkaloids

| Plant Family | Representative Genera | Related Alkaloid Class | Reference |

| Fabaceae | Swainsona, Astragalus, Oxytropis, Alexa | Indolizidines, Pyrrolizidines | acs.orgumt.edu.myrhhz.net |

| Convolvulaceae | Ipomoea, Calystegia | Nor-tropanes (Calystegines) | umt.edu.myumt.edu.my |

| Solanaceae | Solanum, Hyoscyamus | Nor-tropanes (Calystegines) | umt.edu.myumt.edu.my |

| Moraceae | Morus (Mulberry) | Piperidines, Pyrrolidines | umt.edu.myrhhz.net |

Isolation Techniques and Methodological Advancements

The isolation of this compound from its natural source is a challenging process due to its high water solubility and its presence in a complex mixture of structurally similar alkaloids. nih.gov The initial isolation was achieved from the mother liquors remaining after the crystallization of the more abundant castanospermine from an extract of C. australe seeds. hebmu.edu.cnacs.org

The general procedure involves the extraction of crushed seeds with aqueous ethanol. acs.org The subsequent purification steps are crucial for separating the different alkaloids. A key technique employed is ion-exchange chromatography. acs.org The crude extract is passed through a column containing a cation-exchange resin, which retains the basic alkaloids. Elution with a base, such as aqueous ammonia, releases the alkaloids from the resin. acs.org

Further separation and purification of the individual alkaloids, including this compound, are typically achieved by repeated chromatography and fractional crystallization. hebmu.edu.cnacs.org The final identification and structural elucidation of the isolated compound rely on sophisticated analytical methods. The structure of this compound was definitively established using proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry. nih.govresearchgate.netnih.gov These techniques provide detailed information about the molecule's connectivity and stereochemistry, allowing it to be distinguished from its isomers like castanospermine. nih.gov

While the fundamental principles of extraction and chromatographic separation remain central, advancements in chromatographic materials and spectroscopic techniques have improved the efficiency and resolution of the isolation process over time.

Synthetic Methodologies for 6 Epi Castanospermine and Its Analogues

Total Synthesis Approaches to 6-epi-Castanospermine

The total synthesis of this compound, a polyhydroxylated indolizidine alkaloid, presents a formidable challenge due to the need for precise control over multiple stereocenters. Researchers have devised several elegant routes to achieve this, often employing sophisticated stereoselective techniques and powerful bond-forming reactions.

Stereoselective Synthetic Strategies

A notable asymmetric total synthesis of (+)-6-epi-Castanospermine hinges on the stereoselective formation of a syn,anti-acetylenic 2-amino-1,3-diol stereotriad. This key transformation sets the stage for the correct stereochemical configuration of the final molecule. The use of chiral auxiliaries, such as N-tert-butanesulfinyl groups, has also been instrumental in guiding the stereochemical outcome of crucial bond-forming reactions, leading to the desired diastereomers. These auxiliaries can be effectively employed to control the formation of new stereocenters during the synthesis of densely substituted pyrrolidine (B122466) intermediates, which are precursors to the indolizidine core.

Key Reaction Steps and Intermediates

The construction of the bicyclic indolizidine skeleton of this compound and its analogues frequently relies on a set of powerful and reliable chemical transformations.

Ring-Closing Metathesis (RCM): This reaction has proven to be a cornerstone in the synthesis of numerous cyclic and macrocyclic natural products, including this compound. The use of ruthenium-based catalysts, such as the Grubbs II catalyst, facilitates the intramolecular cyclization of a diene precursor to form the unsaturated six-membered ring of the indolizidine core. This step is often performed late in the synthetic sequence and is valued for its functional group tolerance and efficiency in forming medium-sized rings.

Reductive Amination: The formation of the C-N bond to close the piperidine (B6355638) ring of the indolizidine system is often achieved through reductive amination. This process involves the reaction of an amine with a carbonyl group to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. This strategy has been successfully employed in the synthesis of castanospermine (B190763) and its analogues, providing a reliable method for constructing the core bicyclic framework. For instance, a triple reductive amination strategy has been developed for the synthesis of the castanospermine framework from allylated monosaccharide precursors.

Barbier Reaction: The Barbier reaction, an organometallic reaction involving an alkyl halide, a carbonyl group, and a metal, offers a powerful method for carbon-carbon bond formation. While not explicitly detailed in a total synthesis of this compound itself, its utility in the synthesis of related polyhydroxylated alkaloids, such as 6-epi-casuarine, from nitrone precursors highlights its potential. This reaction is advantageous as the organometallic species is generated in situ, and it can often be performed in aqueous media.

Synthesis of Deoxy and Epi-Isomers of this compound

The synthesis of deoxy and epi-isomers of this compound is crucial for understanding the structural requirements for its biological activity. These analogues allow for a systematic investigation of the role of each hydroxyl group and the stereochemistry at each chiral center.

1-Deoxy-6-epi-Castanospermine Syntheses

Asymmetric syntheses of 1-deoxy-6-epi-castanospermine have been accomplished in a limited number of steps. One key strategy involves the stereoselective introduction of hydroxyl groups via an aza-Claisen rearrangement-induced ring expansion of a 1-acyl-2-alkoxyvinyl pyrrolidine. This is followed by a substrate-controlled stereoselective transannulation of the resulting azoninone intermediate to construct the indolizidine core. Another approach involves the catalytic hydrogenolysis of an azide (B81097) precursor, followed by a reductive amination between the resulting amino group and a keto group to form a pyrrolidine intermediate, which is then cyclized to the final product.

1-Deoxy-6,8a-diepi-Castanospermine Syntheses

The synthesis of 1-deoxy-6,8a-diepi-castanospermine has also been achieved through asymmetric routes. Similar to the synthesis of the 1-deoxy-6-epi isomer, a key feature is the aza-Claisen rearrangement for the stereoselective introduction of hydroxyl groups and a subsequent transannulation reaction. These unique synthetic pathways provide efficient access to these valuable analogues for biological evaluation.

Other Stereoisomeric and Deoxy Analogues

A variety of other stereoisomeric and deoxy analogues of this compound have been synthesized to further probe the structure-activity landscape. These include:

6,8-diepi-castanospermine: Synthetic routes to various stereoisomers of castanospermine, including the 6,8a-diepi and 1,6-diepi isomers, have been developed starting from malic acid.

7-deoxy-6-epi-castanospermine: This trihydroxyindolizidine alkaloid has been isolated from the seeds of Castanospermum australe.

8-epi-castanospermine: The synthesis of this isomer has been achieved, contributing to the library of available castanospermine analogues.

6,7,8-tri-epi-castanospermine: This stereoisomer has also been successfully synthesized.

The availability of these diverse analogues through innovative synthetic methodologies continues to be a driving force in the exploration of the therapeutic potential of castanospermine-related compounds.

| Compound Name | Key Synthetic Features |

| (+)-6-epi-Castanospermine | Stereoselective formation of a syn,anti-acetylenic 2-amino-1,3-diol stereotriad; Ring-Closing Metathesis. |

| 1-Deoxy-6-epi-Castanospermine | Aza-Claisen rearrangement-induced ring expansion; Reductive amination of an azido-keto intermediate. |

| 1-Deoxy-6,8a-diepi-Castanospermine | Asymmetric synthesis featuring aza-Claisen rearrangement and transannulation. |

| 6,8-diepi-castanospermine | Synthesized from malic acid as part of a broader study on castanospermine stereoisomers. |

| 7-deoxy-6-epi-castanospermine | Isolated from natural sources (Castanospermum australe). |

| 8-epi-castanospermine | Achieved through total synthesis. |

| 6,7,8-tri-epi-castanospermine | Successfully synthesized stereoisomer. |

Development of Diverse Analogues and Derivatives

The inherent biological activity of this compound has prompted the synthesis of a wide array of analogues to explore structure-activity relationships and enhance therapeutic potential. These modifications often involve the introduction of fluorine atoms, acetyl groups, and other functionalities, as well as the utilization of various sugar-derived precursors to access novel stereoisomers and derivatives.

Fluorinated Analogues

The introduction of fluorine into bioactive molecules can significantly alter their physicochemical and biological properties, including metabolic stability and binding affinity. While specific literature detailing the synthesis of fluorinated analogues of this compound is not abundant, general strategies for the fluorination of polyhydroxylated alkaloids can be inferred. These methods often involve the use of specialized fluorinating agents to replace hydroxyl groups with fluorine atoms at specific positions. The regioselectivity of such reactions is a critical challenge, often requiring sophisticated protecting group strategies to direct the fluorination to the desired carbon atom.

Key considerations in the synthesis of fluorinated this compound analogues would include:

Stereoselective Fluorination: The introduction of a fluorine atom at a specific stereocenter without disturbing the existing stereochemistry of the molecule is paramount.

Protecting Group Manipulation: A careful sequence of protection and deprotection of the multiple hydroxyl groups is necessary to achieve regioselective fluorination.

Fluorinating Agents: Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for deoxofluorination of alcohols.

Further research is required to develop and report on specific synthetic routes to fluorinated this compound analogues to fully explore their potential.

Acetylated and Other Modified Analogues

Acetylation and other modifications of the hydroxyl groups of this compound can influence its solubility, cell permeability, and pro-drug potential. The synthesis of these analogues typically involves the regioselective acylation of one or more hydroxyl groups.

One notable example is the synthesis of 6-O-butanoyl-castanospermine, which has demonstrated enhanced biological activity compared to the parent compound. While this is an analogue of castanospermine, similar strategies can be applied to this compound. The regioselective acylation of the C-6 hydroxyl group in the presence of other secondary hydroxyls presents a significant synthetic challenge.

| Modification | Synthetic Approach | Key Considerations |

| Acetylation | Direct acetylation with acetic anhydride (B1165640) or acetyl chloride. | Regioselectivity, protection of other hydroxyl groups. |

| Butanoylation | Reaction with butanoyl chloride or anhydride. | Similar challenges in regioselectivity as acetylation. |

| Other Acylations | Utilization of various acylating agents to introduce different ester functionalities. | Tailoring the physical and biological properties of the resulting analogue. |

The development of regioselective acylation methods is crucial for the efficient synthesis of these modified analogues.

Approaches from Sugar-Derived Precursors

Carbohydrates represent a rich source of chiral starting materials for the enantioselective synthesis of complex natural products like this compound. The inherent stereochemistry of sugars can be strategically utilized to construct the polyhydroxylated indolizidine core.

A prominent example is the asymmetric total synthesis of (+)-6-epi-castanospermine from (S)-malic acid, a readily available chiral building block. This synthesis, reported by Louvel et al. in 2010, highlights a stereoselective approach to construct the intricate stereochemistry of the target molecule. uibk.ac.at

Key Steps in the Synthesis from (S)-Malic Acid:

Elaboration of the Chiral Backbone: (S)-malic acid is converted through a series of steps into a key intermediate possessing the required stereocenters for the piperidine ring of this compound.

Formation of the Piperidine Ring: Intramolecular cyclization is employed to form the six-membered nitrogen-containing ring.

Construction of the Indolizidine Core: A subsequent ring-closing reaction establishes the bicyclic indolizidine skeleton.

Final Deprotection: Removal of protecting groups yields the final (+)-6-epi-castanospermine.

This approach demonstrates the power of utilizing the "chiral pool" to achieve an efficient and stereocontrolled synthesis. Other sugar precursors, such as D-glucose and D-mannose, have also been explored for the synthesis of castanospermine and its epimers, showcasing the versatility of carbohydrates in natural product synthesis.

Enzymatic and Chemo-Enzymatic Synthetic Routes

Enzymatic and chemo-enzymatic methods are gaining increasing attention in organic synthesis due to their high selectivity and mild reaction conditions. These approaches can offer elegant solutions to the challenges of regioselectivity and stereoselectivity often encountered in the synthesis of complex molecules like this compound.

While specific enzymatic or chemo-enzymatic routes for the total synthesis of this compound are not yet widely reported, the potential for their application is significant. Biocatalysis could be employed for:

Regioselective Acylation/Deacylation: Lipases and proteases are known to catalyze the regioselective acylation and deacylation of polyhydroxylated compounds, which could be applied to the synthesis of acetylated and other modified analogues of this compound.

Glycosylation/Deglycosylation Reactions: Glycosyltransferases and glycosidases could be used to introduce or remove sugar moieties, leading to the formation of novel glycosylated derivatives.

Asymmetric Reductions and Oxidations: Biocatalysts can effect highly stereoselective reductions of ketones or oxidations of alcohols, which are key transformations in the synthesis of chiral molecules.

The development of bespoke enzymes through directed evolution and protein engineering holds the promise of creating highly efficient and selective biocatalysts for the synthesis of this compound and its analogues. Chemo-enzymatic strategies, which combine the best of chemical and enzymatic transformations, are likely to play a pivotal role in the future of synthesizing these valuable compounds.

Enzymatic Inhibition Profile of 6 Epi Castanospermine

General Glycosidase Inhibitory Activity

6-epi-Castanospermine, an epimer of castanospermine (B190763) isolated from the seeds of Castanospermum australe, demonstrates a specific pattern of glycosidase inhibition that distinguishes it from its better-known isomer. nih.gov Subtle alterations in the stereochemistry between these alkaloids lead to significant changes in their biological activity. nih.gov The inhibitory activity of this compound is not predictable simply by comparing its structure to that of the appropriate sugars, as it is an analog of mannose, not glucose. nih.gov

The inhibitory action of this compound is not uniform across all glycosidases. Research has shown it to be a potent inhibitor of certain enzymes while having weak or no effect on others. It is a potent inhibitor of amyloglucosidase (an exo-1,4-alpha-glucosidase) and a weak inhibitor of β-galactosidase. nih.gov Conversely, it was found not to inhibit β-glucosidase and α-mannosidase in the same study. nih.gov Another investigation confirmed its failure to inhibit α- or β-galactosidase, α- or β-mannosidase, and α-L-fucosidase, while describing it as a relatively weak inhibitor of β-glucosidase. nih.gov This selective activity underscores the importance of specific hydroxyl group configurations in enzyme-inhibitor interactions.

| Enzyme | Inhibitory Activity | Source |

|---|---|---|

| Amyloglucosidase (α-Glucosidase) | Potent Inhibitor | nih.gov |

| β-Galactosidase | Weak Inhibitor / No Inhibition | nih.govnih.gov |

| β-Glucosidase | No Inhibition / Weak Inhibitor | nih.govnih.gov |

| α-Mannosidase | No Inhibition (see 4.2.2 for specifics) | nih.gov |

| α-Galactosidase | No Inhibition | nih.gov |

| α-L-Fucosidase | No Inhibition | nih.gov |

When compared to its isomer, castanospermine, this compound exhibits a markedly different and more selective inhibition profile. Castanospermine is a potent inhibitor of the glycoprotein (B1211001) processing enzymes glucosidase I and II, whereas this compound is a very poor inhibitor of these enzymes. nih.gov While castanospermine inhibits all forms of α- and β-D-glucosidases, any alteration to its five chiral centers, as seen in this compound, significantly decreases this broad inhibition. nih.gov

A comparison with 1-deoxymannojirimycin (B1202084) (manno-DNJ), another iminosugar with a D-manno configuration, further highlights the unique properties of this compound. Despite both compounds sharing the D-manno configuration, the α-mannosidase inhibition by this compound was found to be much more effective than that of manno-DNJ, indicating that the bicyclic structure of the alkaloid plays a crucial role in its inhibitory potency.

| Compound | Glucosidase I & II Inhibition | General α- and β-Glucosidase Inhibition | α-Mannosidase Inhibition |

|---|---|---|---|

| This compound | Very Poor | Selective (Potent against Amyloglucosidase) | Selective (Potent against Cytosolic α-Mannosidase) |

| Castanospermine | Potent | Potent (Broad Spectrum) | - |

| 1-deoxymannojirimycin | - | - | Weaker than this compound |

Specific Enzyme Targeting and Selectivity

The inhibitory action of this compound is highly dependent on the specific enzyme, its source, and its cellular location.

This compound is a potent and competitive inhibitor of amyloglucosidase, a fungal exo-1,4-α-glucosidase. nih.gov The inhibition is more effective at higher pH values. nih.gov An isomer, 6,7-Diepicastanospermine, was also found to be a moderately good inhibitor of amyloglucosidase, with a reported Ki value of 8.4 x 10⁻⁵ M. nih.gov This demonstrates that while epimerization of a single hydroxyl group can significantly alter inhibitory properties, the core structure retains an affinity for this particular enzyme. nih.gov

A key feature of this compound's selectivity is its differential effect on α-mannosidases based on their cellular location. It is a good inhibitor of the cytosolic or neutral α-mannosidase. nih.gov However, it does not inhibit the lysosomal (acidic) form of α-mannosidase. nih.gov This selective inhibition is significant and suggests a preferential recognition of different mannose configurations by the different forms of the enzyme. nih.gov Conversely, the related compound 1-deoxy-6-epicastanospermine strongly inhibits the acidic α-mannosidase but not the neutral one. nih.gov

While derivatives of this compound possess the minimum structural feature required for the inhibition of α-L-fucosidase, studies on related isomers have shown no inhibitory activity. nih.govnih.gov Specifically, the isomer 6,7-Diepicastanospermine failed to inhibit α-L-fucosidase. nih.gov Although some derivatives show potential, direct potent inhibition of α-L-fucosidase by this compound itself has not been established in the cited literature. nih.gov

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Research into the therapeutic targets for type 2 diabetes has identified Dipeptidyl Peptidase IV (DPP-IV) as a key enzyme. researchgate.netmdpi.com Inhibitors of DPP-IV can enhance the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn improves glucose tolerance and increases insulin (B600854) secretion. researchgate.netresearchgate.net

Studies have investigated the DPP-IV inhibitory potential of extracts from the seeds of Castanospermum australe, the natural source of castanospermine and its stereoisomers. researchgate.netnih.gov An in-vitro analysis of a C. australe seed (CAS) extract demonstrated significant DPP-IV inhibitory activity. researchgate.netnih.govnih.gov

Table 1: In-vitro DPP-IV Inhibitory Activity

| Substance | IC₅₀ Value |

|---|---|

| C. australe Seed (CAS) Extract | 13.96 µg/ml |

| Diprotin A (Standard) | 1.543 µg/ml |

Data showing the half-maximal inhibitory concentration (IC₅₀) of C. australe seed extract against DPP-IV compared to the standard inhibitor, Diprotin A. researchgate.netresearchgate.netnih.gov

To identify the specific molecules responsible for this activity, molecular docking studies were performed on alkaloids present in the seeds. researchgate.netnih.gov Among the compounds analyzed, 7-Deoxy-6-epi-castanospermine , a derivative of this compound, was identified as a potent DPP-IV inhibitor with a potency comparable to the established inhibitor, berberine. researchgate.netnih.govnih.gov These computational findings suggest that alkaloids from C. australe, including derivatives of this compound, are significant contributors to the observed DPP-IV inhibition. researchgate.netnih.gov

Influence of pH on Enzymatic Inhibition Profiles

The efficacy of enzymatic inhibitors can be significantly influenced by environmental factors such as pH. In the case of this compound, its inhibitory activity against certain enzymes has been shown to be pH-dependent. nih.gov

Specifically, the inhibition of amyloglucosidase, an exo-1,4-alpha-glucosidase, by this compound is more effective at higher pH values. nih.gov This finding indicates that the ionization state of either the inhibitor or the enzyme's active site residues plays a crucial role in the binding interaction. The inhibition of amyloglucosidase by this compound was determined to be competitive in nature. nih.gov This suggests that the compound competes with the substrate for binding to the active site of the enzyme, a process that is enhanced under more alkaline conditions.

This pH-dependent activity underscores the importance of considering physiological conditions when evaluating the inhibitory potential of this compound.

Structure Activity Relationship Sar Studies of 6 Epi Castanospermine Analogues

Impact of Chiral Center Stereochemistry on Glycosidase Specificity

Subtle alterations in the stereochemistry of castanospermine (B190763) analogues can lead to significant and often unpredictable changes in their biological activity and enzyme specificity. nih.gov The relationship between the stereochemical structure of an analogue and its corresponding target sugar does not always predict its inhibitory profile. nih.gov

6-epi-Castanospermine, which is a stereoisomer of castanospermine, serves as a prime example of this principle. Despite being a structural analogue of mannose, it does not inhibit α- or β-mannosidase. nih.gov Instead, it has been found to be a potent inhibitor of certain α-glucosidases, such as amyloglucosidase. nih.govnih.gov This contrasts with its parent compound, castanospermine, a glucose analogue that is a potent inhibitor of glucosidases I and II; this compound is a very poor inhibitor of these same enzymes. nih.gov This demonstrates that the specific configuration of the chiral centers is a critical determinant of which enzymes the inhibitor will target.

Early SAR approaches assumed a straightforward relationship where an aza-sugar's stereochemistry would mimic a specific sugar and inhibit the corresponding enzyme. nih.gov However, the unexpected activity of this compound undermined this empirical approach, showing that the interplay between the inhibitor's three-dimensional structure and the enzyme's active site is far more complex. nih.gov

Table 1: Comparative Glycosidase Inhibition Profile of Castanospermine and this compound

| Compound | Stereochemical Analogue | Amyloglucosidase (α-glucosidase) Inhibition | Glucosidase I & II Inhibition | Mannosidase Inhibition |

|---|---|---|---|---|

| Castanospermine | D-Glucose | Potent | Potent nih.gov | Inactive |

| This compound | D-Mannose | Potent nih.gov | Very Poor nih.gov | Inactive nih.govnih.gov |

Role of Hydroxyl Group Orientation and Position

The orientation and position of the hydroxyl (-OH) groups on the indolizidine ring are fundamental to the inhibitory activity and selectivity of this compound analogues. Since epimers are diastereomers that differ in the configuration at only one chiral center, comparing their activities directly reveals the importance of a specific hydroxyl group's orientation.

The defining structural difference between castanospermine and this compound is the inversion of the stereochemistry at the C-6 position, which changes the orientation of the C-6 hydroxyl group. This single modification is responsible for the dramatic shift in inhibitory profile, moving from a potent inhibitor of glucosidase I and II (castanospermine) to a poor inhibitor of those enzymes with potent activity against amyloglucosidase (this compound). nih.gov This highlights the critical role of the C-6 hydroxyl group's spatial arrangement in binding to the active sites of these specific enzymes.

The principle extends to other analogues in the broader polyhydroxy alkaloid family. For instance, calystegines C1 and C2 differ only in the stereochemistry of the C-2 hydroxyl group, which is sufficient to alter their biological activity. nih.gov These findings underscore that the precise three-dimensional presentation of hydroxyl groups dictates the strength and specificity of the enzyme-inhibitor interaction, likely by affecting the network of hydrogen bonds formed within the enzyme's active site.

Effects of Deoxygenation and Epimerization on Inhibitory Potency

The removal of hydroxyl groups (deoxygenation) and the inversion of stereocenters (epimerization) are key strategies used in SAR studies to probe the contribution of each part of the molecule to its inhibitory potency.

Further epimerization can also modulate activity. For example, 6,7-di-epi-castanospermine is another known tetrahydroxy epimer of castanospermine. nih.gov The inhibitory profiles of these varied epimers and deoxy-epimers provide a clearer picture of the structural requirements for potent glycosidase inhibition.

Table 2: Effect of Deoxygenation on the Relative Inhibitory Activity of this compound Analogues

| Compound | Structure | Relative Glycosidase Inhibitory Activity |

|---|---|---|

| This compound | Tetrahydroxylated Indolizidine | Potent nih.gov |

| 7-deoxy-6-epi-castanospermine | Trihydroxylated Indolizidine | Significantly Less Active nih.gov |

Conformational Analysis and Binding Mode Elucidation

The inhibitory power of this compound and its analogues is closely tied to their molecular shape and ability to mimic the transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. Molecular modeling and conformational analysis have provided insight into why these inhibitors exhibit their specific selectivities.

It is understood that potent glycosidase inhibitors often adopt a conformation that mimics the oxocarbenium ion-like transition state of the natural substrate. researchgate.net The inhibition of amyloglucosidase by this compound was determined to be competitive, indicating that it binds to the enzyme's active site, directly competing with the natural substrate. nih.gov

Molecular modeling studies have been used to explain the unexpected lack of mannosidase inhibition by this compound. These analyses revealed that potent mannosidase inhibitors typically fit well with a single, low-energy conformer of the mannosyl cation. nih.gov However, calculations demonstrated that the conformation of this compound does not meet these specific structural requirements, thus explaining its inability to effectively inhibit mannosidases despite being a mannose analogue. nih.gov For related indolizidine alkaloids, the binding mode often involves the nitrogen atom of the inhibitor occupying a position equivalent to the anomeric carbon of the natural glycoside substrate within the enzyme's active site. researchgate.net

Influence of Halogenation on SAR and Binding Affinity

A review of scientific literature did not yield specific studies concerning the synthesis of halogenated derivatives of this compound or the influence of halogenation on its structure-activity relationship and binding affinity with glycosidases. Research in this specific area appears to be limited or not widely published. Therefore, a detailed analysis of the effects of introducing halogen atoms onto the this compound scaffold cannot be provided at this time.

Mechanistic Insights into Biological Activities

Cellular Effects Related to Glycosylation Modulation in vitro

The cellular effects of 6-epi-Castanospermine, particularly concerning the modulation of glycosylation, are best understood by comparing its activity with its well-studied stereoisomer, castanospermine (B190763). The subtle difference in the stereochemistry of these molecules leads to significant divergence in their biological activities, especially in their ability to inhibit key enzymes involved in N-linked glycoprotein (B1211001) processing.

Impact on Cellular Glycan Profiles

In vitro studies have revealed that this compound has a markedly different and less pronounced impact on cellular glycan profiles compared to castanospermine. This is primarily due to its differential inhibitory activity against the endoplasmic reticulum (ER) glucosidases I and II. These enzymes are critical for the initial trimming of glucose residues from the Glc3Man9GlcNAc2 precursor oligosaccharide attached to newly synthesized polypeptides.

Unlike castanospermine, which is a potent inhibitor of both glucosidase I and II, this compound is considered a very poor inhibitor of these enzymes. As a result, it does not lead to the significant accumulation of glucosylated high-mannose N-glycans (e.g., Glc3Man7-9GlcNAc2) within the cell, which is the characteristic effect of castanospermine. This fundamental difference in enzymatic inhibition means that this compound does not substantially alter the downstream processing of N-glycans to complex and hybrid structures in the Golgi apparatus.

Table 1: Comparative Inhibitory Activity of Castanospermine Isomers against Glycosidases

| Compound | Glucosidase I | Glucosidase II | Amyloglucosidase |

|---|---|---|---|

| Castanospermine | Potent Inhibitor | Potent Inhibitor | Moderate Inhibitor |

| This compound | Very Poor Inhibitor | Very Poor Inhibitor | Potent Inhibitor |

Alteration of Cell Functions Dependent on Glycosylation

Given that this compound does not significantly disrupt the primary pathway of N-linked glycoprotein processing, its effects on cell functions that are dependent on correct glycosylation are minimal compared to those of castanospermine. Many cellular processes rely on the proper folding, trafficking, and function of glycoproteins, which are directly impacted by inhibitors of glucosidases I and II.

For instance, castanospermine has been shown to affect the secretion of certain glycoproteins from cells and interfere with the maturation of viral envelope glycoproteins, thereby exerting antiviral effects. nih.gov These effects are a direct consequence of the accumulation of improperly trimmed glycoproteins in the ER. Since this compound does not cause this accumulation, it is not expected to similarly alter these glycosylation-dependent cell functions.

The biological significance of its potent inhibition of amyloglucosidase at a cellular level remains less clear from the available research. Therefore, while it is a specific glycosidase inhibitor, its capacity to induce broad changes in glycosylation-dependent cellular functions in vitro is limited due to its selectivity. The differential effects of castanospermine and this compound underscore the high degree of specificity in enzyme-inhibitor interactions and how subtle changes in molecular stereochemistry can lead to vastly different biological outcomes.

Table 2: Summary of Cellular Effects on Glycosylation

| Feature | This compound | Castanospermine |

|---|---|---|

| Primary Target Enzymes | Amyloglucosidase | Glucosidase I and II |

| Effect on N-glycan Processing | Minimal disruption | Blocks glucose trimming, leading to accumulation of glucosylated high-mannose structures. nih.gov |

| Impact on Glycoprotein Secretion | Not reported to have significant impact | Can decrease the secretion rates of specific glycoproteins. nih.gov |

| Antiviral Activity (related to glycosylation) | Not established | Inhibits replication of enveloped viruses by altering envelope glycoprotein maturation. |

Preclinical Pharmacological Investigations of 6 Epi Castanospermine and Derivatives

Antiviral Activities and Mechanisms

The antiviral properties of 6-epi-Castanospermine are intrinsically linked to its function as a glycosidase inhibitor. By interfering with the glycosylation of viral proteins, it can disrupt the viral life cycle.

This compound is recognized as a potent inhibitor of α-glucosidase. nih.gov This inhibition is a key mechanism in its antiviral activity. Many enveloped viruses rely on the host cell's endoplasmic reticulum (ER) glucosidases I and II for the proper folding and maturation of their glycoproteins. By inhibiting these enzymes, this compound and its parent compound, Castanospermine (B190763), can prevent the correct processing of viral envelope proteins, leading to the production of non-infectious viral particles. nih.govresearchgate.net

Subtle changes in the stereochemistry of these alkaloids can lead to significant differences in their biological activity. For instance, while Castanospermine is a potent inhibitor of glucosidase I and II, this compound is a very poor inhibitor of these specific mung bean processing enzymes, though it potently inhibits amyloglucosidase (an exo-1,4-α-glucosidase). nih.gov The inhibitory activity of these compounds is also influenced by pH, with greater effectiveness at higher pH values. nih.govfao.org This suggests that the unprotonated form of the alkaloid is likely more active. fao.org

A derivative, 7-deoxy-6-epi-castanospermine, has also been identified and shown to inhibit amyloglucosidase and yeast α-glucosidase. However, it is significantly less active as a glycosidase inhibitor when compared to this compound and Castanospermine. nih.gov

Table 1: Comparative Glycosidase Inhibition

| Compound | Target Enzyme | Inhibitory Activity |

|---|---|---|

| This compound | Amyloglucosidase (exo-1,4-α-glucosidase) | Potent inhibitor |

| Mung bean glucosidase I and II | Very poor inhibitor | |

| Castanospermine | Mung bean glucosidase I and II | Potent inhibitor |

| 7-deoxy-6-epi-castanospermine | Amyloglucosidase, Yeast α-glucosidase | Less active than this compound |

The antiviral effects of glycosidase inhibitors have been notably studied in the context of the Dengue virus (DENV). Research on the parent compound, Castanospermine, has demonstrated that it can inhibit the replication of all four serotypes of the Dengue virus in vitro. nih.gov The mechanism of this inhibition involves the disruption of the proper folding of the viral structural proteins prM and E, which is a critical step for the secretion of infectious viral particles. nih.govresearchgate.net

By inhibiting ER α-glucosidases, these compounds prevent the trimming of glucose residues on N-linked glycans of the viral envelope glycoproteins. This misfolding can lead to the retention and degradation of these proteins within the ER, ultimately reducing the production and secretion of mature, infectious virions. researchgate.net While direct studies on this compound's effect on the Dengue virus are less detailed in the provided context, the established mechanism of its class of compounds suggests a similar mode of action.

Immunomodulatory Research

The influence of this compound on the immune system is an emerging area of investigation, with a focus on its potential to modulate immune cell function and inflammatory responses.

The parent compound, Castanospermine, has demonstrated anti-inflammatory activity in various preclinical models, including transplant rejection and autoimmune encephalomyelitis. nih.gov This suggests that its derivatives, such as this compound, may also possess anti-inflammatory properties. The potential mechanisms for these effects could involve the modulation of inflammatory signaling pathways. For instance, many natural compounds exert anti-inflammatory effects by inhibiting key pathways such as the NF-κB and MAPKs signaling cascades, which are central to the production of pro-inflammatory cytokines and mediators. mdpi.com While direct evidence linking this compound to these specific pathways is not provided, the anti-inflammatory potential of this class of compounds warrants further investigation into these mechanisms.

Research in Carbohydrate-Mediated Diseases Models

The ability of this compound to inhibit glycosidases makes it a compound of interest for diseases where carbohydrate metabolism and processing are dysregulated. As a potent inhibitor of certain α-glucosidases, it has the potential to influence processes that are dependent on these enzymes. nih.gov This could include disorders related to glycoprotein (B1211001) and glycolipid processing. The differential inhibitory profile of this compound compared to Castanospermine highlights the importance of stereochemistry in determining the specific biological activity and potential therapeutic applications in carbohydrate-mediated diseases. nih.gov

Oncology Research Models

Direct preclinical studies investigating the effects of this compound in specific oncology research models are not extensively documented in the available literature. However, the broader class of glycosidase inhibitors, including structural analogs of Castanospermine, has demonstrated potential in cancer research. The rationale for this approach is that cancer cells often display abnormal glycosylation patterns on their surface proteins, which are crucial for tumor growth, metastasis, and immune evasion researchgate.net. Inhibition of glycosidases can interfere with these processes.

Research has focused on synthetic analogs designed for enhanced specificity and anti-tumor activity. For instance, sp²-iminosugar-type analogs of Castanospermine, such as the pseudo-S- and C-octyl glycoside 2-oxa-3-oxocastanospermine derivatives (SO-OCS and CO-OCS), have been evaluated in breast cancer models nih.govplos.org.

Key findings from studies on these related analogs include:

Inhibition of Cancer Cell Viability : In preclinical in vitro models, both SO-OCS and CO-OCS were found to inhibit the viability of MCF-7 and MDA-MB-231 breast cancer cell lines in a manner dependent on concentration and time nih.govplos.org.

Induction of Apoptosis : These Castanospermine analogs were shown to induce apoptosis (programmed cell death) in breast cancer cells. This was evidenced by an increase in the percentage of annexin (B1180172) V positive cells and a higher Bax/Bcl-2 ratio, which are key markers of the apoptotic process nih.gov.

Cell Cycle Arrest : The compounds were observed to cause cell cycle arrest, preventing the cancer cells from progressing through the phases of division and proliferation. CO-OCS induced arrest at the G1 and G2/M phases in different cell lines, while SO-OCS caused accumulation in the G2/M phase nih.gov.

Specificity for Cancer Cells : Notably, the cytotoxic effects of SO-OCS and CO-OCS were specific to breast cancer cells. The compounds had no significant impact on the proliferation or cell cycle progression of normal MCF-10A mammary cells, suggesting a potential therapeutic window nih.govplos.org.

While these findings highlight the potential of the Castanospermine scaffold in oncology, further research is required to determine if this compound itself possesses similar anti-cancer properties.

Diabetes Research Models

The potential of this compound in diabetes is linked to its function as a potent inhibitor of α-glucosidase enzymes nih.gov. These enzymes, located in the intestine, are responsible for breaking down complex carbohydrates into absorbable simple sugars like glucose. By inhibiting these enzymes, the rate of glucose absorption after a meal can be slowed, thereby reducing postprandial hyperglycemia, a key concern in the management of diabetes mellitus.

In vitro studies have established that this compound is a potent and competitive inhibitor of amyloglucosidase, an exo-1,4-α-glucosidase nih.gov. Its inhibitory action is more effective at higher pH levels nih.gov. However, it is a very poor inhibitor of glucosidase I and II, enzymes involved in glycoprotein processing, which distinguishes it from its parent compound, Castanospermine nih.gov.

While direct in vivo studies using this compound in animal models of diabetes, such as streptozotocin (B1681764) (STZ)-induced diabetic mice, are not detailed in the available research, extensive studies on Castanospermine provide a strong basis for its potential efficacy scispace.comnih.govnih.gov. In studies using both normal and STZ-induced diabetic rats, oral administration of Castanospermine was shown to significantly block the rise in blood glucose following a carbohydrate meal nih.govgoogle.com. This effect is a direct result of the inhibition of intestinal disaccharidases, particularly sucrase nih.govnih.gov.

| Compound | Target Enzyme | Inhibition Type | Key Finding |

|---|---|---|---|

| This compound | Amyloglucosidase (an α-glucosidase) | Competitive | Potent inhibitor, more effective at higher pH nih.gov. |

| This compound | Glucosidase I & II | - | Very poor inhibitor nih.gov. |

| Castanospermine (Parent Compound) | Intestinal Sucrase | Competitive | Most effectively inhibited among intestinal glycohydrolases with an IC50 of 1.1 x 10⁻⁷ M nih.govnih.gov. |

| Castanospermine (Parent Compound) | Intestinal Maltase | Noncompetitive | Inhibited intestinal maltase activity nih.gov. |

The potent in vitro α-glucosidase inhibition by this compound suggests it could similarly manage post-meal blood glucose spikes in diabetic models.

Lysosomal Storage Disease Research Models

Lysosomal storage diseases are a group of inherited metabolic disorders caused by enzyme deficiencies within the lysosome nih.gov. One such example is Gaucher disease, which results from a deficiency of the lysosomal enzyme β-glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide nih.gov.

The parent compound, Castanospermine, is a known potent inhibitor of lysosomal α- and β-glucosidases nih.gov. This inhibitory activity has made it a reference compound in research aimed at identifying pharmacological chaperones for Gaucher disease nih.gov. Pharmacological chaperones are small molecules that can help misfolded enzymes to fold correctly, thereby increasing their stability and activity.

Direct research on this compound in models of lysosomal storage diseases is limited. However, studies on its inhibitory profile against different types of glycosidases provide insight into its potential specificity. A key study demonstrated that this compound shows differential inhibition of mannosidase enzymes based on their cellular location nih.gov.

It is a good inhibitor of cytosolic (neutral) α-mannosidase .

It does not inhibit lysosomal (acidic) α-mannosidase nih.gov.

This finding is significant because it shows that a subtle change in stereochemistry—the difference between Castanospermine and this compound—can produce a profound change in biological activity and enzyme specificity, particularly concerning lysosomal enzymes nih.govnih.gov. While Castanospermine inhibits lysosomal glucosidases, this compound shows selectivity for a non-lysosomal mannosidase. This suggests that this compound itself may not be a direct inhibitor for treating diseases caused by lysosomal enzyme deficiencies but underscores how its derivatives could be tailored for specific enzyme targets.

Studies on Related Analogs with Enhanced Specificity or Potency

The structure of this compound has served as a backbone for the development of various analogs with the aim of enhancing potency or altering enzyme specificity. The relationship between the stereochemistry of the hydroxyl groups and inhibitory activity is highly specific, and minor changes can lead to dramatic shifts in biological effect nih.govscilit.com.

Several key analogs have been isolated or synthesized and studied:

7-deoxy-6-epi-Castanospermine : This naturally occurring trihydroxyindolizidine analog inhibits amyloglucosidase and yeast α-glucosidase. However, it is significantly less active as a glycosidase inhibitor when compared to the tetrahydroxylated this compound nih.gov.

6,7-di-epi-Castanospermine : Another isomer isolated from Castanospermum australe, this compound was found to be a moderately good inhibitor of the fungal α-glucosidase, amyloglucosidase, with a Ki value of 8.4 x 10⁻⁵ M. It is a weak inhibitor of β-glucosidase and does not inhibit galactosidases or mannosidases nih.gov. This demonstrates that epimerization at different positions can fine-tune inhibitory strength and specificity nih.gov.

1-deoxy-6-epicastanospermine : This synthetic analog displays a remarkable shift in specificity. While this compound inhibits neutral α-mannosidase but not the acidic (lysosomal) form, 1-deoxy-6-epicastanospermine strongly inhibits the acidic α-mannosidase nih.gov. This highlights how removing a single hydroxyl group can completely alter the target enzyme's subcellular location preference.

6-O-butanoyl Castanospermine (B-CAST) : This derivative of the parent compound, Castanospermine, demonstrates the principle of enhancing potency through improved bioavailability. In cell-free assays, B-CAST is a less potent inhibitor of α-glucosidase I than Castanospermine (IC50 of 1.27 µM vs 0.12 µM). However, in cell culture models for HIV, it is approximately 30-fold more potent nih.gov. This enhanced cellular activity is attributed to the butanoyl group, which increases the molecule's lipophilicity and improves its uptake into cells nih.gov.

| Compound | Structural Difference from this compound | Observed Potency / Specificity |

|---|---|---|

| 7-deoxy-6-epi-Castanospermine | Lacks hydroxyl group at C-7 | Significantly less active as a glycosidase inhibitor nih.gov. |

| 6,7-di-epi-Castanospermine | Epimer at C-7 | Moderate inhibitor of amyloglucosidase (Ki = 84 µM) nih.gov. |

| 1-deoxy-6-epicastanospermine | Lacks hydroxyl group at C-1 | Gains strong inhibitory activity against acidic (lysosomal) α-mannosidase, which this compound lacks nih.gov. |

| 6-O-butanoyl Castanospermine (analog of parent compound) | Butanoyl group at C-6 of Castanospermine | Less potent in cell-free enzyme assay but significantly more potent in cell-based assays due to enhanced cellular uptake nih.gov. |

These studies collectively show that the this compound structure is a valuable template for medicinal chemistry, where targeted modifications can lead to analogs with highly specific or potent inhibitory effects on glycosidases.

Future Research Directions

Advancements in Stereoselective Synthesis

The precise arrangement of hydroxyl groups on the indolizidine core is paramount to the biological activity of 6-epi-castanospermine and its analogs. Consequently, the development of efficient and highly stereoselective synthetic routes remains a critical area of future research. Current strategies often rely on chiral auxiliaries and substrate-controlled reactions to achieve the desired stereochemistry.

Future advancements are expected to focus on the development of more catalytic and enantioselective methods. This includes the exploration of novel catalyst systems for asymmetric transformations, such as asymmetric hydrogenations, dihydroxylations, and aminohydroxylations, to install the multiple stereocenters with high fidelity. Furthermore, the development of divergent synthetic strategies that allow for the facile generation of a diverse library of this compound analogs with varied stereochemistry will be instrumental in exploring structure-activity relationships (SAR).

Key features of asymmetric syntheses of this compound and its derivatives include the stereoselective introduction of hydroxyl groups and the formation of the indolizidine ring system. For instance, one approach has utilized an aza-Claisen rearrangement-induced ring expansion to introduce hydroxyl groups at C-3 and C-4 in a stereoselective manner nih.gov.

Rational Design of Next-Generation Glycosidase Inhibitors

The therapeutic potential of this compound lies in its ability to selectively inhibit specific glycosidases. Rational drug design, guided by a deep understanding of the structure-activity relationships (SAR), is a key future direction for developing next-generation inhibitors with enhanced potency and selectivity.

Subtle alterations in the stereochemistry of the hydroxyl groups on the indolizidine ring can lead to significant changes in biological activity nih.gov. For example, while castanospermine (B190763) is a potent inhibitor of both glucosidase I and II, this compound is a very poor inhibitor of these enzymes nih.gov. However, it is a potent inhibitor of amyloglucosidase (an exo-1,4-alpha-glucosidase) nih.gov.

Future research will focus on synthesizing and evaluating a wider range of this compound derivatives to build comprehensive SAR models. This will involve the strategic modification of the core structure, including the introduction of different functional groups and the alteration of stereocenters, to probe the binding interactions with target glycosidases. The synthesis of various diastereomers, such as 7-epi, 8-epi, and 6,8a-di-epi derivatives, has already shown that inversion of any hydroxyl group can dramatically decrease inhibitory potency, highlighting the critical importance of the hydroxylation profile scilit.comresearchgate.net.

Table 1: Glycosidase Inhibitory Profile of Castanospermine and its Epimers

| Compound | Target Enzyme | Inhibitory Activity |

| Castanospermine | Glucosidase I and II | Potent inhibitor nih.gov |

| This compound | Glucosidase I and II | Very poor inhibitor nih.gov |

| This compound | Amyloglucosidase | Potent inhibitor nih.gov |

| This compound | β-Galactosidase | Weak inhibitor nih.gov |

| This compound | β-Glucosidase | No inhibition nih.gov |

| This compound | α-Mannosidase | No inhibition nih.gov |

| 7-deoxy-6-epi-castanospermine | Amyloglucosidase | Inhibitor nih.govacs.org |

| 7-deoxy-6-epi-castanospermine | Yeast α-glucosidase | Inhibitor nih.govacs.org |

Exploration of Novel Therapeutic Targets

While the primary focus of this compound research has been on its glycosidase inhibitory activity, particularly against α-glucosidases, future investigations will likely broaden to explore other potential therapeutic targets. The unique structural features of this indolizidine alkaloid may allow it to interact with other classes of enzymes or receptors, opening up new avenues for therapeutic applications.

Initial studies have already demonstrated that derivatives of this compound can exhibit varied inhibitory profiles against other glycosidases, such as β-galactosidase and α-mannosidase nih.gov. Further screening against a wider panel of enzymes and cellular targets is warranted. The discovery of novel targets could lead to the development of this compound-based therapies for a range of diseases beyond those associated with glycosidase dysfunction.

Development of High-Throughput Screening Methodologies

The discovery of new glycosidase inhibitors and the exploration of the therapeutic potential of this compound analogs will be greatly accelerated by the development and implementation of high-throughput screening (HTS) methodologies. These assays allow for the rapid evaluation of large compound libraries for their ability to modulate the activity of a specific target enzyme.

Future research in this area will focus on creating robust and miniaturized HTS assays for various glycosidases. These assays often utilize colorimetric or fluorometric substrates that produce a detectable signal upon enzymatic cleavage. The development of such assays in a microplate format (e.g., 96-well or 384-well) enables the automated screening of thousands of compounds in a short period. For example, HTS methods have been developed for α-glucosidase inhibitors using a colorimetric assay with p-nitrophenyl α-D-glucopyranoside as the substrate uea.ac.uk. Similarly, HTS for α-galactosidase inhibitors has been established using fluorogenic substrates scienceopen.com. The adaptation and optimization of these and other HTS platforms for specific glycosidases relevant to this compound will be a crucial step in advancing drug discovery efforts.

Computational Modeling and in silico Drug Discovery

Computational modeling and in silico drug discovery techniques are becoming increasingly integral to the rational design and development of new therapeutic agents. These approaches can provide valuable insights into the molecular interactions between this compound and its target enzymes, guiding the design of more potent and selective inhibitors.

Future research will increasingly leverage a variety of computational tools, including:

Molecular Docking: To predict the binding modes of this compound and its analogs within the active site of target glycosidases. This can help to rationalize observed SAR and guide the design of new derivatives with improved binding affinity.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the enzyme-inhibitor complexes over time, providing a more realistic representation of the binding interactions and the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop mathematical models that correlate the structural features of this compound analogs with their biological activity. These models can then be used to predict the activity of virtual compounds before their synthesis.

Virtual Screening: To screen large virtual libraries of compounds against the three-dimensional structure of a target glycosidase, identifying potential new inhibitor scaffolds based on the this compound framework.

By integrating these computational approaches with experimental validation, researchers can accelerate the discovery and optimization of next-generation glycosidase inhibitors derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-epi-Castanospermine, and how do experimental conditions influence stereochemical outcomes?

- Methodology : The total synthesis typically involves diastereoselective allylation of enantiopure α-alkoxy-tert-butyl sulfonylimines, followed by ring-closing metathesis and syn-dihydroxylation (Scheme 144 in ). Key steps include:

- Use of racemic allenylzinc reagents for stereochemical control .

- Cyclization via Grubbs catalyst-mediated metathesis to form the indolizidine core .

- Validation of stereochemistry through NMR and X-ray crystallography (refer to for reporting standards).

Q. How is the α-glycosidase inhibitory activity of this compound quantified, and what controls are essential for reproducibility?

- Methodology :

- Enzyme Assays : Use recombinant α-glucosidase (e.g., from Saccharomyces cerevisiae) with p-nitrophenyl glycoside substrates. Measure inhibition via absorbance at 405 nm .

- Controls : Include blank (no enzyme), negative (no inhibitor), and positive controls (e.g., 1-deoxynojirimycin). Normalize activity to protein concentration (Bradford assay) .

- Data Interpretation : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). Report standard deviations across triplicates and address batch-to-batch enzyme variability .

Advanced Research Questions

Q. How do diastereoselectivity challenges in this compound synthesis impact structural optimization for enhanced bioactivity?

- Contradiction Analysis : Discrepancies in diastereomeric ratios (e.g., 80:20 vs. 95:5 in vs. 10) may arise from:

- Substrate electronic effects (electron-withdrawing groups reduce transition-state flexibility) .

- Zinc reagent purity (trace moisture reduces yield; use molecular sieves) .

- Structural Optimization :

- Introduce fluorine at C8 to stabilize transition states (computational modeling with Gaussian09).

- Compare in vitro α-glycosidase inhibition of analogs (use QSAR to correlate substituent effects with IC₅₀) .

Q. What methodologies resolve contradictions in reported biological activities of this compound across in vitro and in vivo models?

- Systematic Review Approach :

- Define inclusion criteria (e.g., studies with ≥3 biological replicates, IC₅₀ ≤ 1 μM) .

- Assess bias via ROBINS-I tool for non-randomized studies .

- Meta-analysis: Pool data using random-effects models (RevMan software) to account for interspecies variability (e.g., murine vs. human α-glucosidase) .

- Mechanistic Studies :

- Perform SPR (surface plasmon resonance) to compare binding kinetics in cell-free vs. cell-based systems .

- Validate target engagement in vivo via CRISPR-Cas9 knockout models .

Methodological Guidelines

Q. How should researchers document synthetic procedures to ensure reproducibility in this compound studies?

- Reporting Standards :

- Provide exact masses (HRMS) and optical rotations for all intermediates .

- Deposit crystallographic data in the Cambridge Structural Database (CCDC) .

- Include detailed spectral assignments (¹H/¹³C NMR, COSY, HSQC) in supplementary materials .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in α-glycosidase inhibition assays?

- Data Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.